1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine
Overview
Description
1-(6-(Trifluoromethyl)pyrimidin-4-yl)piperidin-4-amine (1-TFMPP) is a synthetic compound with a wide range of applications in scientific research. It is a versatile compound that can be used for a variety of purposes, including synthesis, synthesis of other compounds, and as a probe for biochemical and physiological studies.
Scientific Research Applications
GPR119 Agonists Development
A significant application of 1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine derivatives is in the development of GPR119 agonists, which have potential therapeutic benefits in diabetes treatment. Optimization of GPR119 agonist activity was achieved by enhancing the interaction between the pyrimidine and piperidine rings, with specific focus on N-trifluoromethyl group substitution. This modification not only augmented GPR119 agonist activity but also improved the profile against human ether-à-go-go-related gene (hERG) inhibition. The resulting compound demonstrated potent GPR119 agonistic properties, augmented insulin secretion, and effectively lowered plasma glucose levels in diabetic animal models after oral administration, presenting a promising avenue for diabetes therapy (Kubo et al., 2021).
Antibacterial Applications
Derivatives of 1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine have shown promise in antibacterial applications. Specific compounds synthesized through microwave-assisted synthesis displayed antibacterial activity. The compounds underwent various reactions, including cyclization and condensation, leading to structures that exhibited significant inhibitory activity against a range of bacterial strains. This demonstrates the potential utility of these derivatives in addressing the need for new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Synthesis of Trifluoromethylated Compounds
Research into the synthesis of novel N-(piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine analogues has resulted in the development of cost-effective processes for generating a variety of pyrimidine derivatives. This work has implications for the broader field of medicinal chemistry, where such compounds can be pivotal in drug discovery and development processes (Shankar et al., 2021).
Enantioselective Synthesis
The compound has also been involved in the study of enantioselective synthesis techniques. Through lithiation and conjugate additions, researchers have developed routes to substituted piperidines, pyrrolidines, and pyrimidinones. These methods are crucial for the synthesis of complex molecules with high enantioselectivity, opening pathways to the creation of novel pharmaceuticals with precise control over their chiral properties (Johnson et al., 2002).
properties
IUPAC Name |
1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N4/c11-10(12,13)8-5-9(16-6-15-8)17-3-1-7(14)2-4-17/h5-7H,1-4,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOLHNGQPYSZJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=NC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201202564 | |
Record name | 4-Piperidinamine, 1-[6-(trifluoromethyl)-4-pyrimidinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201202564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine | |
CAS RN |
1329748-53-9 | |
Record name | 4-Piperidinamine, 1-[6-(trifluoromethyl)-4-pyrimidinyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1329748-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Piperidinamine, 1-[6-(trifluoromethyl)-4-pyrimidinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201202564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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